molecular formula C11H21N B14738246 N-Allyl-1,5-dimethyl-4-hexenylamine CAS No. 4730-16-9

N-Allyl-1,5-dimethyl-4-hexenylamine

Cat. No.: B14738246
CAS No.: 4730-16-9
M. Wt: 167.29 g/mol
InChI Key: DZDMCNWRZMNEGT-UHFFFAOYSA-N
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Description

N-Allyl-1,5-dimethyl-4-hexenylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group (−CH2−CH=CH2) attached to a hexenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Na/NH3

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.

Comparison with Similar Compounds

N-Allyl-1,5-dimethyl-4-hexenylamine can be compared with similar compounds such as:

Properties

CAS No.

4730-16-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

6-methyl-N-prop-2-enylhept-5-en-2-amine

InChI

InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3

InChI Key

DZDMCNWRZMNEGT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)NCC=C

Origin of Product

United States

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